molecular formula C12H10ClNO2S B1272402 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone CAS No. 320423-63-0

1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone

Cat. No. B1272402
M. Wt: 267.73 g/mol
InChI Key: CJOFVPPYQGMNCL-UHFFFAOYSA-N
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Description

The compound 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone is a novel chemical entity with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can be used to infer some aspects of the compound . For instance, the synthesis and characterization of related compounds with chloro, thiazol, and methanone groups are described, which can shed light on the possible chemical behavior and properties of 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone.

Synthesis Analysis

The papers provided detail the synthesis of compounds that share some structural similarities with the compound of interest. For example, the synthesis of 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone is achieved through a one-pot reaction involving N,N'-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride . This suggests that the synthesis of 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone might also involve a one-pot reaction, possibly utilizing a methoxy-benzylidene derivative and a chloroacetyl or thiazol-containing reagent.

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using techniques such as 1H NMR, MS, FTIR, and X-ray crystallography . These techniques are crucial for determining the structure of organic compounds, and it is likely that they would be employed in the analysis of 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone as well. The presence of a thiazol ring and a methoxy group in the compound suggests that it would exhibit distinct spectroscopic features that could be analyzed using these methods.

Chemical Reactions Analysis

Although the provided papers do not discuss the chemical reactions of the exact compound , they do explore the synthesis and characterization of structurally related compounds . These studies often involve the formation of rings, such as imidazolidin or thiazol, and the introduction of substituents like chloro and methoxy groups. The reactivity of the compound would likely be influenced by the presence of these functional groups, which can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the properties of similar compounds discussed in the papers. For instance, the density functional theory (DFT) calculations provide insights into the equilibrium geometry, bonding features, and vibrational wave numbers of compounds with amino, thiazol, and methanone groups . The Mülleken population analysis and the HOMO-LUMO energy gap discussed in the papers can give an idea of the electronic properties and reactivity of the compound . Additionally, the molecular docking studies mentioned in the papers can help predict the biological activity and interactions of the compound with biological targets .

Scientific Research Applications

Microwave-Assisted Hantzsch Thiazole Synthesis

Kamila, Mendoza, and Biehl (2012) explored the microwave-assisted Hantzsch thiazole synthesis using 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones. This process emphasizes the efficient synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, highlighting the use of 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone derivatives in synthesizing complex organic compounds (Kamila, Mendoza, & Biehl, 2012).

Facile Synthesis and Characterization

Ünaleroğlu, Temelli, and Hökelek (2002) reported the facile synthesis and characterization of novel compounds, demonstrating the utility of 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone in creating new chemical entities. Their research focused on the structural confirmation using various spectroscopic techniques (Ünaleroğlu, Temelli, & Hökelek, 2002).

Molecular Docking and Quantum Chemical Calculations

Viji, Balachandran, Babiyana, Narayana, and Saliyan (2020) conducted molecular docking and quantum chemical calculations on derivatives, including those related to 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone. This research provides insights into the molecular structure and biological activity potential of these compounds (Viji et al., 2020).

Synthesis and Biological Activity Studies

Uma, Rajanna, Unnisa, and Saiprakash (2017) investigated the synthesis and biological activity of certain derivatives, including the mentioned chemical. This study shed light on the potential biological applications and toxicity of these derivatives, particularly those with chloro and methoxy groups (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

Synthesis and Optical Properties

Shruthi, Ravindrachary, Byrappa, Guruswamy, Goveas, Kumara, and Lokanath (2019) focused on the synthesis of novel heterocyclic compounds including 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone, analyzing their optical and thermal properties. This work contributes to understanding the physical characteristics of these compounds and their potential applications in material science (Shruthi et al., 2019).

Future Directions

Thiazole derivatives, including this compound, have shown potential in various biological activities . Future research could focus on exploring these activities further and developing new compounds with improved efficacy and safety profiles.

properties

IUPAC Name

1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-8(15)10-4-2-3-5-11(10)16-7-9-6-14-12(13)17-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOFVPPYQGMNCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376953
Record name 1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone

CAS RN

320423-63-0
Record name 1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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